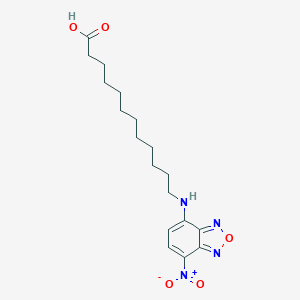

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid

Descripción

Propiedades

IUPAC Name |

12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O5/c23-16(24)10-8-6-4-2-1-3-5-7-9-13-19-14-11-12-15(22(25)26)18-17(14)20-27-21-18/h11-12,19H,1-10,13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOHVKMXKUSZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376356 | |

| Record name | 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96801-39-7 | |

| Record name | 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary targets of NBD-dodecanoic acid are fatty acid and sterol carrier proteins . These proteins play a crucial role in the transport and metabolism of fatty acids and sterols within cells.

Mode of Action

NBD-dodecanoic acid interacts with its targets through its dodecanoic acid chain . This 12-carbon chain is similar to a fatty acid tail, allowing the compound to incorporate into cellular membranes and bind to proteins that recognize fatty acids. The compound’s 7-Nitrobenzofurazan (NBD) group is responsible for its fluorescent properties, making it a valuable tool for studying these interactions.

Biochemical Pathways

NBD-dodecanoic acid is used to probe the ligand binding sites of fatty acid and sterol carrier proteins, as well as the investigation of lipolysis processes. Lipolysis is the breakdown of fats and other lipids to release fatty acids, a process that is essential for energy production in cells.

Pharmacokinetics

Its solubility in organic solvents like chloroform and methanol suggests that it may be well-absorbed in the body. Its long hydrophobic dodecanoic acid chain may also influence its distribution within the body, particularly its ability to interact with cellular membranes.

Result of Action

The result of NBD-dodecanoic acid’s action is the illumination of the binding sites of fatty acid and sterol carrier proteins. This allows researchers to visualize these sites and gain insights into how these proteins interact with fatty acids and sterols. This can lead to a better understanding of lipid metabolism and related diseases.

Action Environment

The fluorescence intensity of NBD-dodecanoic acid might be sensitive to environmental factors like pH and ionic strength. These factors could influence the compound’s action, efficacy, and stability. Additionally, its hydrophobic nature can lead to non-specific binding to other cellular components, potentially affecting the interpretation of results.

Análisis Bioquímico

Biochemical Properties

The 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid is suitable for probing the ligand binding sites of fatty acid and sterol carrier proteins. The dodecanoic acid chain allows it to interact with cellular membranes and bind to proteins that recognize fatty acids. Once attached, the 7-nitrobenzofurazan group emits fluorescence upon light excitation, allowing researchers to track the movement and localization of the labeled fatty acid within the cell.

Cellular Effects

The compound’s ability to incorporate into cellular membranes and bind to proteins that recognize fatty acids allows it to influence cell function. It can be used to label and track proteins, peptides, and other biomolecules in various experimental applications

Molecular Mechanism

The mechanism of action of this compound involves the covalent attachment of the compound to specific amino acid residues within the target biomolecule. This allows for the visualization and quantification of protein-protein interactions, conformational changes, and enzymatic activities.

Temporal Effects in Laboratory Settings

The compound is stable under physiological conditions (around pH 7.4)

Actividad Biológica

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid, commonly referred to as NBD-C12, is a fluorescent fatty acid derivative that has garnered attention in biological research due to its unique properties and applications. This compound is particularly useful in probing lipid dynamics, studying fatty acid transport mechanisms, and investigating interactions with various cellular components. This article aims to provide a comprehensive overview of the biological activity of NBD-C12, supported by research findings, case studies, and relevant data.

- Molecular Formula : C₁₈H₃₃N₃O₄S

- Molecular Weight : 367.54 g/mol

- CAS Number : 10199-89-0

- Solubility : Soluble in organic solvents; limited solubility in water.

NBD-C12 acts as a fluorescent probe for studying lipid droplets (LDs) and peroxisomes in cells. Its structure allows it to bind to fatty acid and sterol carrier proteins, facilitating the investigation of lipolysis and lipid trafficking within cellular compartments. The nitrobenzofurazan moiety contributes to its fluorescent properties, enabling real-time tracking of lipid dynamics.

Biological Applications

- Lipid Droplet Dynamics : NBD-C12 has been utilized to monitor the trafficking of fatty acids between lipid droplets and peroxisomes. Research indicates that it can effectively visualize the interaction between these organelles, providing insights into lipid metabolism and storage mechanisms .

- Fatty Acid Transport Studies : The compound is instrumental in probing the binding sites of fatty acid transport proteins. Studies have shown that NBD-C12 can help elucidate the mechanisms by which fatty acids are transported across cellular membranes .

- Cellular Imaging : Due to its fluorescent nature, NBD-C12 is employed in various imaging techniques, allowing researchers to visualize cellular processes involving lipids under fluorescence microscopy.

Case Study 1: Lipid Trafficking

In a study published in Nature Communications, researchers used NBD-C12 to investigate the role of Spastin in tethering lipid droplets to peroxisomes. The study revealed that Spastin facilitates the contact formation between these organelles, which is crucial for efficient lipid metabolism .

Case Study 2: Fatty Acid Binding

Another research effort focused on the interaction of NBD-C12 with fatty acid transport proteins. The findings indicated that NBD-C12 effectively binds to these proteins, enhancing our understanding of fatty acid uptake mechanisms in cells. This study highlighted the potential use of NBD-C12 as a tool for drug delivery systems targeting lipid metabolism .

Research Findings

Aplicaciones Científicas De Investigación

Fluorescent Properties

The incorporation of the nitrobenzofurazan group allows for strong fluorescence emission upon excitation. This property makes it an excellent candidate for various biological applications, particularly in the study of lipid interactions and cellular imaging.

Biochemical Applications

-

Fluorescent Probes :

- NBD-dodecanoic acid is widely used as a fluorescent probe to study fatty acid and sterol interactions in biological systems. Its hydrophobic dodecanoic acid tail enables it to integrate into cellular membranes, where it can label biomolecules effectively.

- It has been utilized to investigate ligand binding sites of fatty acid-binding proteins (FABPs) and sterol carrier proteins (SCPs), providing insights into cellular lipid transport processes .

- Cell Imaging :

- Protein Labeling :

Study on Lipid Metabolism

In a study investigating lipid metabolism, researchers employed NBD-dodecanoic acid to trace the uptake and distribution of fatty acids in various cell lines. The findings indicated that the compound effectively localized within lipid droplets, allowing for detailed analysis of lipolysis and lipid storage mechanisms.

Interaction with Carrier Proteins

Another significant study focused on the interaction between NBD-dodecanoic acid and FABPs. By labeling fatty acids with this fluorescent probe, researchers could monitor their binding dynamics with FABPs using fluorescence resonance energy transfer (FRET) techniques. This research provided valuable insights into the role of FABPs in intracellular fatty acid transport .

Métodos De Preparación

Step 1: Synthesis of 4-Chloro-7-nitrobenzofurazan

4-Chloro-7-nitrobenzofurazan is prepared via nitration of 4-chlorobenzofurazan. The reaction occurs in concentrated sulfuric acid at 0–5°C, followed by gradual addition of nitric acid. The product is isolated by ice-water quenching and recrystallization.

Step 2: Nucleophilic Substitution with 12-Aminododecanoic Acid

The target compound is synthesized by reacting 4-chloro-7-nitrobenzofurazan with 12-aminododecanoic acid in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions. Triethylamine is typically used to neutralize HCl byproducts.

Table 1: Standard Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Solvent | DMF or dimethyl sulfoxide |

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

| Molar Ratio (Benzofurazan:Amine) | 1:1.1–1.2 |

| Base | Triethylamine (2 eq) |

Mechanistic Insights

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the benzofurazan ring for attack by the amine nucleophile. The mechanism involves:

-

Deprotonation of 12-aminododecanoic acid by triethylamine, forming a reactive amine anion.

-

Attack on the electrophilic C-4 position of 4-chloro-7-nitrobenzofurazan, displacing the chloride leaving group.

-

Rearomatization of the benzofurazan ring, stabilized by nitro group resonance.

Key Considerations :

-

Excess amine ensures complete conversion of the benzofurazan derivative.

-

Elevated temperatures (60–80°C) accelerate reaction kinetics but may risk decomposition of the nitro group.

Optimization Strategies

Solvent Selection

DMF is preferred due to its high polarity and ability to solubilize both reactants. Alternatives like acetonitrile or tetrahydrofuran result in lower yields (<50%).

Temperature Control

Reactions below 60°C exhibit prolonged reaction times (>24 hours), while temperatures above 80°C promote side products (e.g., over-alkylation).

Purification Techniques

The crude product is purified via:

-

Acid-Base Extraction : Washing with dilute HCl to remove unreacted amine, followed by sodium bicarbonate to eliminate acidic impurities.

-

Recrystallization : Using ethanol/water mixtures (4:1 v/v) to yield pale-yellow crystals with a melting point of 79–81°C.

Table 2: Purification Outcomes

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Acid-Base Extraction | 85–90 | 70–75 |

| Recrystallization | >98 | 60–65 |

Characterization and Quality Control

Spectroscopic Analysis

-

IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–O asymmetric stretch), and 1340 cm⁻¹ (N–O symmetric stretch).

-

UV-Vis : λmax at 465 nm (π→π* transition of nitrobenzofurazan).

-

1H NMR (DMSO-d6): δ 8.35 (s, 1H, benzofurazan-H), 2.85 (t, 2H, –CH2–NH–), 1.50–1.20 (m, 18H, aliphatic chain).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak with >98% purity.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction time. Key suppliers, including Synchem OHG and Alfa Chemistry , utilize this method to produce batches >1 kg with consistent purity.

Challenges and Alternatives

Limitations of Current Methods

-

Low solubility of 12-aminododecanoic acid in non-polar solvents.

-

Cost of 4-chloro-7-nitrobenzofurazan (~$200/g from commercial suppliers).

Q & A

Q. What are the primary experimental applications of 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid in biochemical studies?

This compound is a fluorescent fatty acid analog used to label and track biomolecules (e.g., proteins, peptides) via covalent conjugation to amino groups. Its nitrobenzofurazan (NBD) fluorophore enables real-time monitoring of protein-protein interactions, conformational changes, and enzymatic activity through fluorescence spectroscopy or microscopy . Methodologically, researchers typically optimize labeling by adjusting pH (6.5–8.5), molar ratios (1:5–1:20 probe-to-protein), and reaction time (30–120 min), followed by purification via HPLC or dialysis to remove unreacted probe .

Q. How do the photophysical properties of this compound influence experimental design?

The NBD fluorophore exhibits excitation/emission maxima at ~485 nm and ~535 nm, respectively. However, solvent polarity and pH can shift these wavelengths. For example, in hydrophobic environments (e.g., lipid bilayers), emission intensity increases due to reduced quenching. Researchers must calibrate instrumentation settings (e.g., filter sets, detector gain) and control for autofluorescence in biological samples. Photobleaching can be mitigated using antifade reagents or reduced illumination exposure .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₆N₄O₅ | |

| Molecular Weight | 378.42 g/mol | |

| Excitation/Emission Maxima | ~485 nm / ~535 nm | |

| Solubility (PBS) | 1–5 mM (sonication recommended) |

Advanced Research Questions

Q. What strategies address contradictory data in fluorescence-based assays involving this probe?

Contradictions often arise from environmental interference (e.g., pH shifts, solvent polarity) or nonspecific binding. To resolve this:

- Perform solvent-matched calibration curves to account for polarity effects.

- Use quenching controls (e.g., sodium dithionite) to distinguish specific vs. nonspecific signals.

- Validate labeling efficiency via mass spectrometry or SDS-PAGE with in-gel fluorescence imaging .

- Compare results with orthogonal techniques (e.g., FRET, surface plasmon resonance) .

Q. How does this compound compare to structurally related inhibitors of soluble epoxide hydrolase (sEH)?

While this compound is primarily a fluorescent probe, its dodecanoic acid backbone shares structural similarities with sEH inhibitors like CUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid methyl ester, IC₅₀ = 1.06 nM). Computational docking studies suggest that the NBD group may sterically hinder enzyme binding, reducing inhibitory activity compared to adamantane-based analogs. Researchers can modify the amine-reactive site to introduce ureido or carbamate groups for dual-function probes targeting sEH .

Q. What computational approaches predict the pharmacokinetic behavior of this compound in neural tissue studies?

In silico ADME (absorption, distribution, metabolism, excretion) models predict moderate blood-brain barrier permeability (logP = 2.96) due to its amphiphilic structure. Molecular dynamics simulations further suggest preferential partitioning into lipid-rich neural membranes. Experimental validation via LC-MS/MS in cerebrospinal fluid (CSF) is recommended to quantify tissue-specific uptake .

Methodological Challenges and Solutions

Q. How can researchers optimize conjugation efficiency while minimizing protein denaturation?

- Use mild buffers (e.g., 50 mM HEPES, pH 7.4) to preserve protein stability.

- Limit reaction temperature to 4°C for heat-sensitive proteins.

- Employ a 10-fold molar excess of probe and monitor labeling kinetics with fluorescence anisotropy .

Q. What are the limitations of using this probe in live-cell imaging?

- Cytotoxicity: Prolonged exposure (>6 hours) at >10 µM may disrupt membrane integrity.

- Compartmentalization: The carboxylic acid group promotes localization to acidic organelles (e.g., lysosomes). Use methyl ester derivatives for cytoplasmic targeting .

Comparative Studies and Structural Analogs

Q. How does this compound perform against alternative fluorescent fatty acids (e.g., BODIPY analogs)?

Unlike BODIPY dyes, the NBD group offers superior photostability in oxygen-depleted environments (e.g., hypoxic tissues) but lower quantum yield (~0.4 vs. ~0.9). For multiplexed imaging, pair with red-emitting probes (e.g., Cy5) to avoid spectral overlap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.